molecular formula C30H34O3P2 B6306810 PAd-DalPhos CAS No. 1902911-38-9

PAd-DalPhos

Cat. No.: B6306810
CAS No.: 1902911-38-9
M. Wt: 504.5 g/mol
InChI Key: RTLXHCKHEDGJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PAd-DalPhos, also known as 8-[2-[Bis(2-methylphenyl)phosphino]phenyl]-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane, is a versatile air-stable pre-catalyst used in various nickel-catalyzed cross-coupling reactions. It is part of the DalPhos family of ligands, which are known for their ability to facilitate the formation of carbon-nitrogen and carbon-oxygen bonds in organic synthesis .

Mechanism of Action

Target of Action

PAd-DalPhos primarily targets C(sp2)-N coupling . It acts as a pre-catalyst, facilitating the coupling of amides with (hetero)aryl (pseudo)halide .

Mode of Action

The compound interacts with its targets by catalyzing the N-arylation of amides with (hetero)aryl (pseudo)halide . This interaction results in the formation of new bonds, enabling the synthesis of complex molecules.

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles . This is achieved from hydrazine, o-chloro (hetero)benzophenones, and (hetero)aryl bromides .

Result of Action

The result of this compound’s action is the formation of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles . This synthesis is crucial in various chemical reactions and can lead to the production of a wide range of compounds.

Action Environment

The action of this compound is influenced by environmental factors. It is an air-stable pre-catalyst , which means it can maintain its catalytic activity in the presence of air . This stability is a significant advantage in practical applications, as it allows for more flexible reaction conditions.

Preparation Methods

PAd-DalPhos can be synthesized through a series of steps involving the reaction of 2-(diphenylphosphino)phenol with 1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane. The reaction typically requires the use of a nickel catalyst and is carried out under thermal conditions. The resulting product is purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Properties

IUPAC Name

bis(2-methylphenyl)-[2-(1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decan-8-yl)phenyl]phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O3P2/c1-21-13-7-9-15-23(21)34(24-16-10-8-14-22(24)2)25-17-11-12-18-26(25)35-29(5)19-27(3)31-28(4,33-29)20-30(35,6)32-27/h7-18H,19-20H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLXHCKHEDGJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3P4C5(CC6(OC(O5)(CC4(O6)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O3P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.